Sculponeatin N
Overview
Description
Sculponeatin N is a bioactive polycyclic diterpene isolated from the plant Isodon sculponeatus. This compound belongs to the ent-kaurane diterpenoid family and has garnered significant interest due to its unique structure and biological activities. This compound is known for its cytotoxic properties, making it a valuable target for synthetic and medicinal chemistry research.
Mechanism of Action
Target of Action
Sculponeatin N is a bioactive polycyclic diterpene isolated from Isodon sculponeatus It has been reported to possess activity against k562 and hepg2 cell lines , suggesting that it may target certain cellular components or processes in these cells.
Mode of Action
It is known that the structural presence of enones within these compounds correlates strongly with cytotoxicity . This suggests that the interaction of this compound with its targets may involve the enone functional group, leading to cytotoxic effects.
Biochemical Pathways
It is known that this compound is derived from the parent ent-kaurene carboskeleton by oxidative scission of the c6 c7 bond, with additional oxidations and skeletal rearrangements leading to further structural diversification . This suggests that this compound may interact with and affect the biochemical pathways involving these structures.
Result of Action
This compound has been reported to possess cytotoxic activity against K562 and HepG2 cell lines . This suggests that the molecular and cellular effects of this compound’s action may involve inducing cytotoxicity in these cells.
Biochemical Analysis
Biochemical Properties
Sculponeatin N plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates, a process essential for many cellular functions . Additionally, this compound interacts with proteins involved in the regulation of apoptosis, thereby promoting cell death in cancer cells .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by activating caspases, which are enzymes that play a vital role in the execution of apoptosis . Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . This compound also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their function. For instance, this compound has been shown to bind to the ATP-binding site of kinases, inhibiting their activity and thereby disrupting signaling pathways that promote cell survival and proliferation . Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Initially, it induces rapid apoptosis in cancer cells, but prolonged exposure can lead to the development of resistance in some cell lines . The stability of this compound is also a critical factor; it degrades over time, which can influence its long-term effects on cellular function . In both in vitro and in vivo studies, the temporal dynamics of this compound’s effects are crucial for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it can effectively induce apoptosis in cancer cells without significant toxicity to normal cells . At higher doses, this compound can cause adverse effects, including toxicity to normal tissues and organs . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, but exceeding this dose can lead to detrimental outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and detoxification . These interactions can affect the metabolic flux and levels of various metabolites within the cell . Understanding these pathways is essential for optimizing the therapeutic use of this compound and minimizing potential side effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the localization and concentration of this compound, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it can exert its effects more effectively . Post-translational modifications and targeting signals play a role in directing this compound to these locations . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of sculponeatin N involves several key steps, including diastereoselective Nazarov cyclization, ring-closing metathesis reactions, and reductive radical cyclization. The synthesis begins with the formation of the bicyclo[3.2.1]octane ring system, which is a crucial structural feature of this compound. The Nazarov cyclization is used to establish the quaternary stereocenter and lactone within the 6,7-seco-terpenes. Subsequent oxidative ring expansion of the cyclopentanone intermediate leads to the desired product .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily synthesized in research laboratories for scientific studies. The complexity of its structure and the intricate synthetic routes required make industrial production challenging.
Chemical Reactions Analysis
Types of Reactions
Sculponeatin N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Sculponeatin N has several scientific research applications, including:
Chemistry: It serves as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: The compound’s cytotoxic properties make it a valuable tool for investigating cell biology and cancer research.
Industry: While not yet widely used in industry, this compound’s unique structure and biological activity make it a candidate for future pharmaceutical development.
Comparison with Similar Compounds
Sculponeatin N is part of a family of ent-kaurane diterpenoids, which includes compounds such as sculponeatin O, sculponeatin A, and sculponeatin K . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific cytotoxic activity against certain cancer cell lines, which is not as pronounced in some of its analogs.
List of Similar Compounds
- Sculponeatin O
- Sculponeatin A
- Sculponeatin K
- Sculponeatic acid
Properties
IUPAC Name |
[(1R,2S,4R,9R,10S,13R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 3-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O4/c1-16(2)11-21(27)29-15-25(28)14-24-13-17(25)7-8-18(24)23(5)10-6-9-22(3,4)19(23)12-20(24)26/h11,17-20,26,28H,6-10,12-15H2,1-5H3/t17-,18+,19-,20+,23+,24-,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXSLFHBGBEREA-DDUYGNKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OCC1(CC23CC1CCC2C4(CCCC(C4CC3O)(C)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)OC[C@]1(C[C@]23C[C@H]1CC[C@H]2[C@@]4(CCCC([C@H]4C[C@@H]3O)(C)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Sculponeatin N and where is it found?
A1: this compound is a 6,7-seco-ent-kaurane diterpenoid. This means it belongs to a class of naturally occurring organic compounds derived from a specific type of diterpene with a rearranged carbon skeleton. It was first isolated from the plant Isodon sculponeatus .
Q2: What is the significance of this compound's structure?
A2: this compound possesses a unique polycyclic structure, including a challenging bicyclo[3.2.1]octane ring system . This complex structure has attracted significant interest from synthetic chemists aiming to develop efficient strategies for its total synthesis.
Q3: What are the key reactions involved in the total synthesis of this compound?
A3: Several research groups have successfully achieved the total synthesis of this compound. Key synthetic strategies employed include:
- Regio- and stereoselective aldol reaction: This reaction forms a lactone, a cyclic ester, which serves as a crucial intermediate in the synthesis .
- Intramolecular Diels-Alder reaction: This reaction simultaneously forms the B and C rings of the this compound skeleton, highlighting its efficiency in constructing complex polycyclic structures .
- Radical cyclization: This reaction forms the D ring of this compound, showcasing the utility of radical chemistry in natural product synthesis , .
- Palladium-catalyzed reductive Heck cyclization: This method offers a regioselective approach to the bicyclo[3.2.1]octan-2-one core, providing advantages over traditional radical methods .
Q4: What is the biological activity of this compound?
A4: this compound, along with other similar compounds isolated from Isodon sculponeatus, has demonstrated cytotoxic activity against human tumor cell lines K562 and HepG2 . This suggests potential applications in cancer research.
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